N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide
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Overview
Description
Pyrimidin-2-ylamino derivatives are a family of N-heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value .
Synthesis Analysis
The synthesis of similar compounds, such as N-(pyridin-2-yl)amides, has been reported. They were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .
Molecular Structure Analysis
The molecular structure of similar compounds, such as pyrazolo[1,5-a]pyrimidines, has been studied. This structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidines, have been known to interact with various biological targets .
Mode of Action
It’s worth noting that pyrimidine derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory activities .
Biochemical Pathways
It’s known that pyrimidine derivatives can interact with various biochemical pathways, influencing the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
Compounds with similar structures, such as 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have been identified as potent and orally bioavailable inhibitors .
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities .
Action Environment
The synthesis of similar compounds has been reported under different reaction conditions .
Safety and Hazards
Future Directions
Future research could focus on developing convenient synthetic methods for these types of structures, especially methods that can synthesize these structures from the same starting materials . Additionally, more research could be done on the anticancer potential and enzymatic inhibitory activity of these compounds .
Properties
IUPAC Name |
N-ethyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-2-11-10(16)15-6-8(7-15)14-9-12-4-3-5-13-9/h3-5,8H,2,6-7H2,1H3,(H,11,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMCJQWZIYJYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC(C1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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